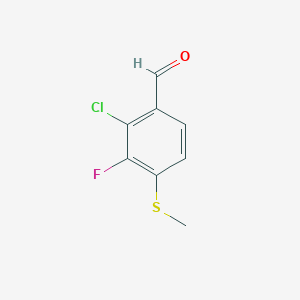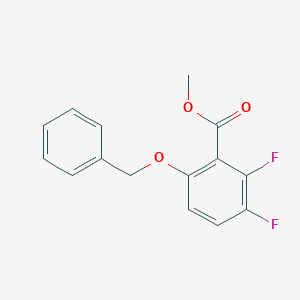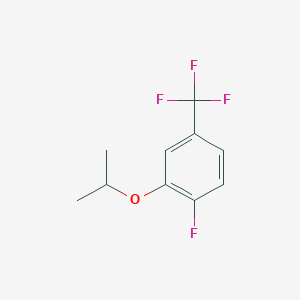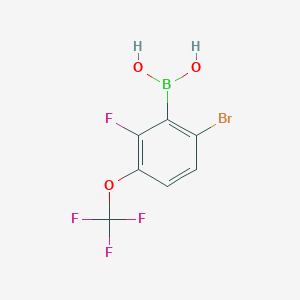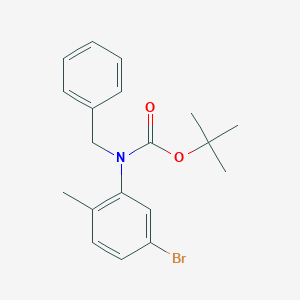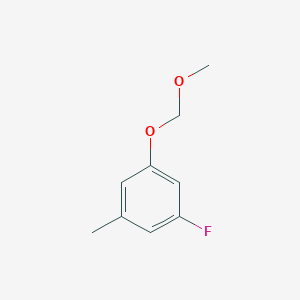
1-Fluoro-3-(methoxymethoxy)-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a fluoro group, a methoxymethoxy group, and a methyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(methoxymethoxy)-5-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenol.
Methoxymethylation: The hydroxyl group of 3-fluorophenol is protected by converting it into a methoxymethoxy group using dimethoxymethane in the presence of an acid catalyst.
Methylation: The methyl group is introduced at the 5-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-3-(methoxymethoxy)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The methoxymethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 1-amino-3-(methoxymethoxy)-5-methylbenzene.
Oxidation: Formation of 1-fluoro-3-(methoxymethoxy)-5-methylbenzoic acid.
Reduction: Formation of 1-fluoro-3-hydroxy-5-methylbenzene.
Applications De Recherche Scientifique
1-Fluoro-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-(methoxymethoxy)-5-methylbenzene involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The methyl group contributes to the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-(methoxymethoxy)-5-methylbenzene can be compared with other similar compounds such as:
1-Fluoro-3-methoxybenzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
1-Fluoro-3-(methoxymethoxy)benzene:
1-Fluoro-3-(methoxymethoxy)-4-methylbenzene: The position of the methyl group is different, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-3-8(10)5-9(4-7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLQXUDNGPZJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
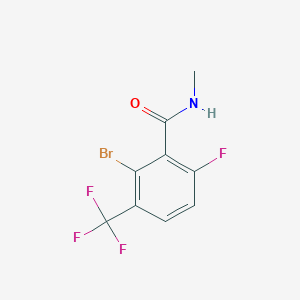
![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)
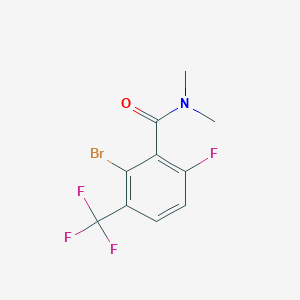
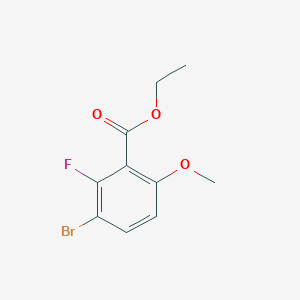
![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)
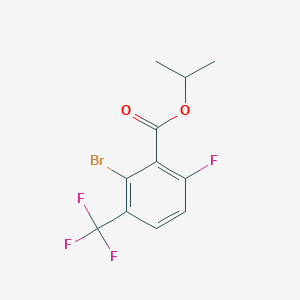
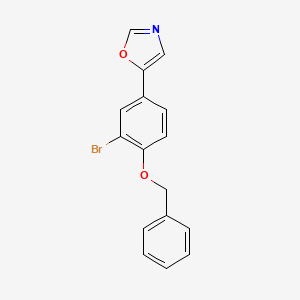
![2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294520.png)
